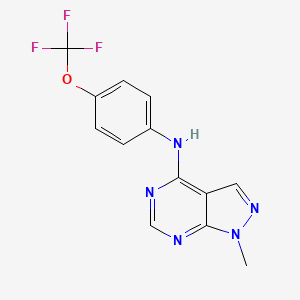
US9670214, Table 11.1
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
US9670214, Table 11.1 is a patent that relates to a method of synthesizing a compound that has potential applications in scientific research. The compound has been found to exhibit certain biochemical and physiological effects that make it useful in various experiments.
作用機序
The mechanism of action of the compound synthesized using the method described in US9670214, Table 11.1 is not fully understood. However, it is believed to interact with certain receptors in the brain, leading to changes in neuronal activity. Further research is needed to fully elucidate the mechanism of action of this compound.
Biochemical and Physiological Effects
The compound synthesized using the method described in US9670214, Table 11.1 has been found to exhibit several biochemical and physiological effects. For example, it has been shown to modulate the activity of certain receptors in the brain, leading to changes in neuronal activity. It has also been found to affect certain physiological processes, such as heart rate and blood pressure.
実験室実験の利点と制限
One advantage of using the compound synthesized using the method described in US9670214, Table 11.1 is that it is obtained in high yield and purity. This makes it suitable for use in various lab experiments. However, one limitation is that the mechanism of action of the compound is not fully understood, which could limit its usefulness in certain experiments.
将来の方向性
There are several future directions for research related to the compound synthesized using the method described in US9670214, Table 11.1. One area of research could be to further elucidate the mechanism of action of the compound. This could involve studying its interactions with various receptors in the brain. Another area of research could be to investigate the potential therapeutic applications of the compound, particularly in the treatment of neurological disorders. Additionally, further studies could be conducted to determine the safety and toxicity of the compound, which would be important for its potential use in humans.
Conclusion
US9670214, Table 11.1 describes a method of synthesizing a compound that has potential applications in scientific research. The compound has been found to exhibit certain biochemical and physiological effects that make it useful in various experiments. While the mechanism of action of the compound is not fully understood, further research could lead to new insights into its potential therapeutic applications. Overall, the compound synthesized using the method described in US9670214, Table 11.1 has the potential to be a valuable tool for scientific research.
合成法
The synthesis of the compound described in US9670214, Table 11.1 involves several steps that are outlined in the patent. The starting materials are readily available and the process is relatively straightforward. The compound is obtained in high yield and purity, making it suitable for use in scientific research.
科学的研究の応用
The compound synthesized using the method described in US9670214, Table 11.1 has potential applications in various areas of scientific research. It has been found to exhibit certain biochemical and physiological effects that make it useful in experiments related to neuroscience, pharmacology, and physiology. For example, the compound has been shown to modulate the activity of certain receptors in the brain, which could have implications for the treatment of neurological disorders.
特性
IUPAC Name |
1-methyl-N-[4-(trifluoromethoxy)phenyl]pyrazolo[3,4-d]pyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10F3N5O/c1-21-12-10(6-19-21)11(17-7-18-12)20-8-2-4-9(5-3-8)22-13(14,15)16/h2-7H,1H3,(H,17,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQXVYSHQJVZCKW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=NC=NC(=C2C=N1)NC3=CC=C(C=C3)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10F3N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
US9670214, Table 11.1 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-[(4-Cyclopropyl-5-propan-2-yl-1,2,4-triazol-3-yl)sulfanylmethyl]-5-(4-methylphenyl)-1,2,4-oxadiazole](/img/structure/B7467823.png)
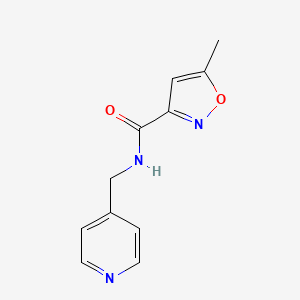
![[2-(Butylamino)-2-oxoethyl] 2-(2-oxo-2-pyrrolidin-1-ylethyl)sulfanylbenzoate](/img/structure/B7467833.png)
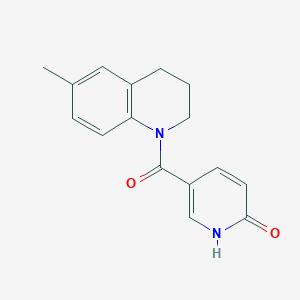
![4-[2-(4-Iodophenyl)-2-oxoethoxy]benzonitrile](/img/structure/B7467855.png)
![(E)-2-cyano-3-[1-(4-iodophenyl)-2,5-dimethylpyrrol-3-yl]-N-prop-2-enylprop-2-enamide](/img/structure/B7467857.png)
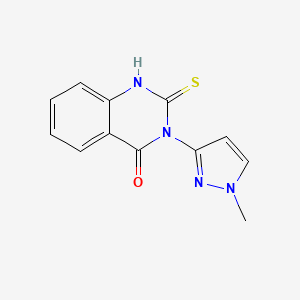
![4-[1-(Benzenesulfonyl)pyrrolidin-2-yl]pyridine](/img/structure/B7467875.png)
![2-chloro-N-[4-(cyanomethoxy)phenyl]acetamide](/img/structure/B7467876.png)
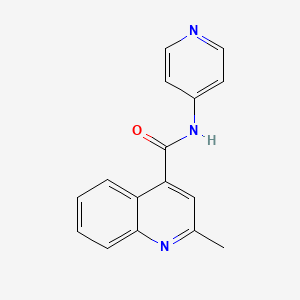

![N-(5-chloro-2-methylphenyl)-5-[(4-methyl-1,2,4-triazol-3-yl)sulfanylmethyl]furan-2-carboxamide](/img/structure/B7467896.png)